molecular formula C24H20N2O3 B2981703 N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide CAS No. 896363-37-4

N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2981703
CAS No.: 896363-37-4
M. Wt: 384.435
InChI Key: IVYFDFYADNHIHE-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a pyrrolidine ring, a xanthene core, and a carboxamide group

Preparation Methods

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group. The xanthene core is then synthesized separately and coupled with the pyrrolidine derivative. The final step involves the formation of the carboxamide group through amidation reactions. Industrial production methods may involve parallel synthesis techniques to optimize yield and purity .

Chemical Reactions Analysis

N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

    Amidation: The formation of the carboxamide group involves amidation reactions with aliphatic amines.

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide can be compared with other compounds that feature similar structural motifs, such as:

This compound stands out due to its unique combination of these structural features, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-22-14-16(15-26(22)17-8-2-1-3-9-17)25-24(28)23-18-10-4-6-12-20(18)29-21-13-7-5-11-19(21)23/h1-13,16,23H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYFDFYADNHIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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